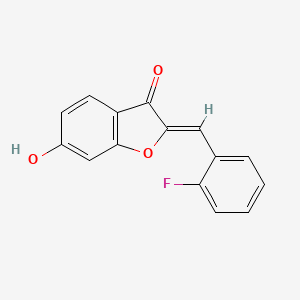

(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic organic compound characterized by its unique benzofuran structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves the condensation of 2-fluorobenzaldehyde with 6-hydroxy-1-benzofuran-3(2H)-one. This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated systems for precise control of temperature, pressure, and reactant concentrations can further improve the scalability and reproducibility of the process.

Análisis De Reacciones Químicas

Types of Reactions

(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.

Reduction: The carbonyl group in the benzofuran ring can be reduced to form a hydroxyl group.

Substitution: The fluorine atom on the benzylidene moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: Depending on the conditions, the major products can be 6-hydroxy-1-benzofuran-3(2H)-one derivatives with additional carbonyl functionalities.

Reduction: The major product is often a benzofuran derivative with a hydroxyl group replacing the carbonyl group.

Substitution: The major products are substituted benzofuran derivatives with various functional groups replacing the fluorine atom.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors. Studies have shown that benzofuran derivatives can exhibit anti-inflammatory, antimicrobial, and anticancer activities, making this compound a compound of interest in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties

Mecanismo De Acción

The mechanism of action of (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is largely dependent on its interaction with biological targets. The compound can interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. For example, its hydroxyl and carbonyl groups can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets.

Comparación Con Compuestos Similares

Similar Compounds

- (2Z)-2-(2-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

- (2Z)-2-(2-bromobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

- (2Z)-2-(2-methylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Uniqueness

Compared to its analogs, (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is unique due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new molecules with enhanced properties.

Actividad Biológica

(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one, also known by its CAS number 637753-50-5, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-cancer effects, anti-inflammatory activity, and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzofuran core substituted with a fluorobenzylidene group and a hydroxyl moiety. Its molecular formula is C₁₅H₉FO₃, with a molecular weight of approximately 256.23 g/mol. The compound is classified as an irritant and should be handled with care in laboratory settings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₉FO₃ |

| Molecular Weight | 256.23 g/mol |

| CAS Number | 637753-50-5 |

| Hazard Classification | Irritant |

Anti-Cancer Activity

Recent studies have indicated that this compound exhibits significant anti-cancer properties. In vitro experiments demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study:

A study published in the International Journal of Research in Pharmaceutical Sciences explored the synthesis of benzofuran derivatives, including this compound, and their cytotoxic effects on cancer cells. The results showed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as a lead compound for developing new anti-cancer agents .

Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound has also been evaluated for its anti-inflammatory activity. In animal models, it was found to reduce inflammation markers significantly. The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses.

Research Findings:

A comparative study on various benzofuran derivatives indicated that this compound showed promising results in reducing paw edema in rats induced by carrageenan. This suggests that the compound may act through inhibition of cyclooxygenase enzymes or modulation of the NF-kB signaling pathway .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It effectively halts the cell cycle progression, preventing cancer cells from proliferating.

- Cytokine Modulation : By inhibiting pro-inflammatory cytokines, it reduces inflammation, which is often linked to cancer progression.

Propiedades

IUPAC Name |

(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO3/c16-12-4-2-1-3-9(12)7-14-15(18)11-6-5-10(17)8-13(11)19-14/h1-8,17H/b14-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODGEZBGTVIQRN-AUWJEWJLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.